2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolopyrimidine scaffold with various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazolopyrimidine scaffold.
Scientific Research Applications
2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
Uniqueness
Compared to similar compounds, 2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its specific substitution pattern and the presence of both hydroxyl and carboxamide functional groups. These features contribute to its unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c1-12-7-8-17(13(2)9-12)24-22(29)18-11-19(28)25-21-14(3)20(26-27(18)21)15-5-4-6-16(23)10-15/h4-10,18H,11H2,1-3H3,(H,24,29)(H,25,28) |
InChI Key |
LFXBPFKOQJCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C(C(=NN23)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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